

AMY-101: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMY-101, a third-generation compstatin analogue, is a promising therapeutic agent that acts as a potent inhibitor of the complement system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **AMY-101**, based on currently available data from preclinical and clinical studies. **AMY-101**'s unique mechanism of action, targeting the central component of the complement cascade, C3, positions it as a potential treatment for a variety of inflammatory and complement-mediated diseases. This document summarizes key quantitative data, details experimental methodologies where available, and provides visual representations of its mechanism and experimental workflows.

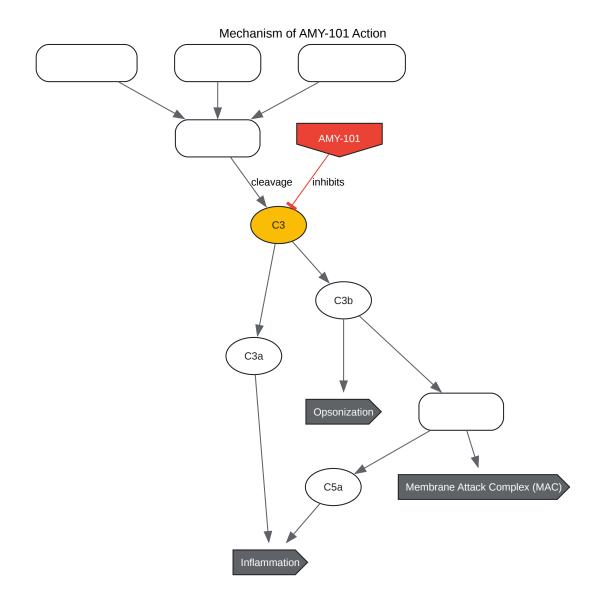
Mechanism of Action

AMY-101 is a cyclic peptide that selectively binds to complement component C3, preventing its cleavage into the pro-inflammatory fragments C3a and C3b.[1][2][3] This inhibition occurs at the central hub of the complement cascade, effectively blocking all three activation pathways: classical, lectin, and alternative.[3][4] By halting the generation of C3a and C3b, **AMY-101** prevents the downstream amplification of the inflammatory response, the formation of the membrane attack complex (MAC), and the opsonization of pathogens.[3]

Signaling Pathway



The complement cascade is a complex network of proteins that plays a crucial role in the innate immune system. **AMY-101** intervenes at a critical point in this pathway.





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AMY-101 inhibits the central C3 component of the complement cascade.

Pharmacokinetics (PK)

Detailed quantitative pharmacokinetic data for **AMY-101** in humans is limited in publicly available literature. However, preclinical studies in non-human primates (NHPs) and preliminary data from a Phase I clinical trial provide some insights into its PK profile.

Preclinical Pharmacokinetics in Non-Human Primates

Studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic properties of **AMY-101** and its analogues.

Parameter	Value	Species	Dose and Route	Source
Terminal Half-life (t½)	~12 hours	Cynomolgus Monkey	Single IV injection	
Terminal Half-life (t½) of Analogue	~44.5 hours	Non-human primate	2 mg/kg SC	
Dosing Regimen (Periodontitis Model)	4 mg/kg	Non-human primate	Daily SC for 28 days	[1]
Dosing Regimen (Periodontitis Model)	0.1 mg/site	Non-human primate	Local intragingival injection	

Note: Much of the specific quantitative PK data (Cmax, Tmax, AUC, Clearance, Volume of Distribution) for **AMY-101** is not publicly available. The table reflects the limited data found in the cited literature.

Clinical Pharmacokinetics in Humans

A Phase I, first-in-human study (NCT03316521) was conducted in healthy male volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **AMY-101**.



Parameter	Finding	Study Population	Dose and Route	Source
Safety and Tolerability	Good safety profile	Healthy male volunteers	Single Ascending Doses (0.3 mg/kg to 15 mg/kg) and Multiple Doses (IV and SC)	
Supported Dosing Schedule	Subcutaneous administration every 48 hours	Healthy male volunteers	N/A	_

Note: Specific pharmacokinetic parameters from this Phase I study have not been published in detail.

Pharmacodynamics (PD)

The pharmacodynamic effects of **AMY-101** are characterized by the suppression of complement activation markers and downstream inflammatory mediators.

Preclinical Pharmacodynamics

In a non-human primate model of periodontitis, **AMY-101** demonstrated significant antiinflammatory effects.

Biomarker	Effect	Species	Study	Source
RANKL/OPG Ratio	Significantly decreased	Non-human primate	Periodontitis model	
Pro-inflammatory Cytokines	Suppression	Non-human primate	Periodontitis model	[2]
Matrix Metalloproteinas es (MMPs)	Suppression	Non-human primate	Periodontitis model	[2]



Clinical Pharmacodynamics

Clinical trials in patients with periodontitis and severe COVID-19 have provided evidence of **AMY-101**'s pharmacodynamic activity in humans.

Periodontitis (Phase IIa, NCT03694444)

Biomarker	Effect	Study Population	Key Finding	Source
Modified Gingival Index (MGI)	Significant reduction (p < 0.001)	Adults with gingival inflammation	Sustained reduction in inflammation for at least 90 days.	[3][5]
Bleeding on Probing (BOP)	Significant reduction (p < 0.001)	Adults with gingival inflammation	[4][5]	
MMP-8 and MMP-9 in GCF	Significant reduction (p < 0.05)	Adults with gingival inflammation	Reduction in markers of tissue destruction.	[3][6]

Severe COVID-19 (Phase II, ITHACA Trial)

Biomarker	Effect	Study Population	Key Finding	Source
C-reactive protein (CRP)	Significant reduction	Patients with severe COVID- 19	[7][8][9]	
Ferritin	Significant reduction	Patients with severe COVID-	[7][8][9]	_
Thrombin and NET generation	Restrained	Patients with severe COVID-	[7][8][9]	_



Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be summarized based on the published literature.

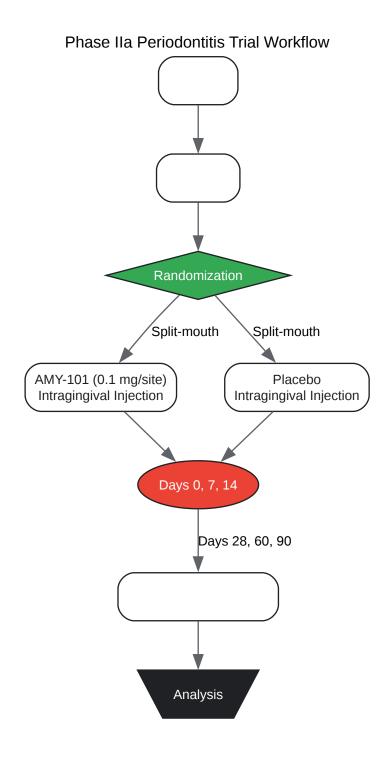
Phase IIa Clinical Trial in Periodontitis (NCT03694444)

This study was a randomized, placebo-controlled, double-blind, split-mouth design trial.[5][6]

Methodology Overview:

- Patient Population: 32 adults with gingival inflammation.
- Study Design: Each patient's mouth was divided, with one side receiving AMY-101 and the other receiving a placebo.[5]
- Treatment Administration: 0.1 mg/site of AMY-101 or placebo was administered via intragingival injection at inflamed sites.[5][6]
- Dosing Schedule: Injections were given on days 0, 7, and 14.[5][6]
- Efficacy and Safety Assessments: Clinical indices (MGI, BOP), plaque levels, pocket depth, clinical attachment level, and gingival crevicular fluid (GCF) levels of MMPs were evaluated at days 28, 60, and 90.[5][6]





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Generalized workflow of the Phase IIa clinical trial of AMY-101 in periodontitis.



Phase II Clinical Trial in Severe COVID-19 (ITHACA)

This was a randomized, placebo-controlled trial to assess the safety and efficacy of **AMY-101** in patients with severe COVID-19 and acute respiratory distress syndrome (ARDS).[7][8][9]

Methodology Overview:

- Patient Population: Patients with severe COVID-19 (PaO2/FiO2 ≤ 300 mmHg).[8]
- Treatment Groups: Patients received either **AMY-101** (n=16) or a placebo (n=15) in addition to standard of care.[8]
- Primary Outcome: The proportion of patients free of supplemental oxygen at day 14.[8]
- Biomarker Analysis: Markers of inflammation (CRP, ferritin) and thromboinflammation (thrombin, NETs) were assessed.[7][8][9]

Note: Specific details regarding the **AMY-101** dosage, infusion rates, and bioanalytical methods for drug quantification were not provided in the referenced publications.

Conclusion

AMY-101 is a promising C3 complement inhibitor with a well-defined mechanism of action. Preclinical and clinical studies have demonstrated its potential to modulate the inflammatory response in diseases such as periodontitis and severe COVID-19. While the available data provides a good qualitative understanding of its pharmacokinetics and pharmacodynamics, there is a notable lack of detailed, quantitative information in the public domain. Further publication of data from completed and ongoing studies will be crucial for a more comprehensive understanding of **AMY-101**'s clinical pharmacology and for guiding its future development. Researchers and drug development professionals are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

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References

- 1. AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AMY-101 as complement C3 inhibitor for periodontitis therapy: mechanisms, efficacy, and clinical translation [frontiersin.org]
- 3. JCI Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation [jci.org]
- 4. The new C3 inhibitor AMY-101 has a strong effect: eliminate inflammation in 3 weeks Knowledge Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 5. amyndas.com [amyndas.com]
- 6. Phase IIa clinical trial of complement C3 inhibitor AMY-101 in adults with periodontal inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 | Semantic Scholar [semanticscholar.org]
- 8. Complement C3 inhibition in severe COVID-19 using compstatin AMY-101 PMC [pmc.ncbi.nlm.nih.gov]
- 9. amyndas.com [amyndas.com]
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